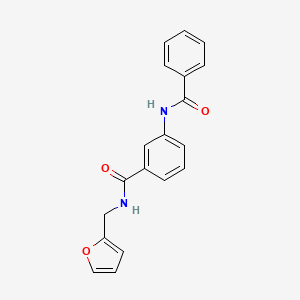![molecular formula C18H14ClN3O2 B4538623 1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one](/img/structure/B4538623.png)
1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one
Vue d'ensemble
Description
The compound "1-(4-chlorobenzoyl)-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one" belongs to a class of compounds that have garnered attention for their diverse biological activities and potential applications in various fields, excluding drug use and dosage considerations. The interest in such compounds stems from their structural complexity and versatility in chemical reactions.
Synthesis Analysis
The synthesis of related pyrimido[2,1-b]quinazolin-6-one derivatives often involves multi-step reactions, including condensations and cyclizations. Techniques such as the Biginelli reaction are common for constructing the core pyrimidoquinazoline scaffold, utilizing components like aromatic aldehydes, ethyl acetoacetate, and urea or thiourea derivatives in the presence of catalysts like ceric ammonium nitrite (CAN) for cyclization and ring formation (Rajanarendar et al., 2010).
Molecular Structure Analysis
Molecular structure analysis of such compounds typically employs spectroscopic methods (NMR, MS, FT-IR) and X-ray crystallography. These analyses reveal detailed geometric parameters, molecular electrostatic potential (MEP), and frontier molecular orbital (FMO) analysis, providing insights into the compound's electronic structure and reactivity profile (Wu et al., 2022).
Chemical Reactions and Properties
Chemical reactions of pyrimidoquinazolinones involve interactions with various reagents to introduce or modify functional groups, affecting their physical and chemical properties. These compounds participate in reactions such as nucleophilic additions, hetero conjugate additions, and cyclization reactions to form complex structures with potential biological activities (Saito & Tsuda, 1996).
Physical Properties Analysis
The physical properties, such as solubility, melting points, and crystalline structure, are crucial for understanding the behavior of these compounds in various environments. Techniques like DFT calculations and molecular dynamics simulations contribute to predicting stability, solubility, and reactivity (Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of pyrimidoquinazolinones are influenced by their functional groups and molecular structure. They exhibit a range of activities, including antimicrobial and potential antitumor properties, attributed to their ability to interact with biological targets. Molecular docking studies often highlight these interactions, suggesting mechanisms of action (Zhou et al., 2021).
Propriétés
IUPAC Name |
1-(4-chlorobenzoyl)-3,4-dihydro-2H-pyrimido[2,1-b]quinazolin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN3O2/c19-13-8-6-12(7-9-13)16(23)21-10-3-11-22-17(24)14-4-1-2-5-15(14)20-18(21)22/h1-2,4-9H,3,10-11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVZZMPZYWWIETA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=O)C3=CC=CC=C3N=C2N(C1)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-chlorophenyl)carbonyl]-1,2,3,4-tetrahydro-6H-pyrimido[2,1-b]quinazolin-6-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[3-(4-ethylphenoxy)propoxy]benzaldehyde](/img/structure/B4538546.png)
![N-[2-(ethoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl]benzamide](/img/structure/B4538557.png)

![N-(1-{5-[(2-amino-2-oxoethyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4538560.png)
![methyl 5-[2-(allyloxy)-2-oxoethoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B4538592.png)
![7-(difluoromethyl)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4538594.png)
![1-[(4-chlorophenyl)acetyl]-2-methylindoline](/img/structure/B4538597.png)
![1-[2-(2-chloro-4-fluorophenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4538605.png)
![N-(4-methyl-2-pyridinyl)-5-[(2,4,6-trichlorophenoxy)methyl]-2-furamide](/img/structure/B4538610.png)

![N-(3-chloro-2-methylphenyl)-2-[3-(cyclopropylcarbonyl)-1H-indol-1-yl]acetamide](/img/structure/B4538615.png)

![2-(benzylthio)-5-imino-6-(2,3,4-trimethoxybenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4538640.png)
![N-methyl-2-(4-methylphenyl)-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4538644.png)